molecular formula C11H14BrClN2 B13713287 (1S,4S)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1] x HBr

(1S,4S)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1] x HBr

Cat. No.: B13713287
M. Wt: 289.60 g/mol
InChI Key: JFMLSMYPDMNCNZ-UHFFFAOYSA-N
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Description

The compound (1S,4S)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1] x HBr belongs to the diazabicyclo[2.2.1]heptane family, a class of bicyclic amines characterized by structural rigidity, two stereogenic centers, and versatile coordination sites. These features make them valuable in asymmetric catalysis and medicinal chemistry . The (1S,4S) stereochemistry ensures precise spatial arrangements, critical for interactions with biological targets or chiral substrates. The 4-chlorophenyl substituent introduces electron-withdrawing effects and steric bulk, influencing reactivity and selectivity. The hydrobromide salt (x HBr) enhances solubility and stability, with x indicating stoichiometry (mono- or dihydrobromide) .

Properties

IUPAC Name

2-(4-chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2.BrH/c12-8-1-3-10(4-2-8)14-7-9-5-11(14)6-13-9;/h1-4,9,11,13H,5-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFMLSMYPDMNCNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC1CN2C3=CC=C(C=C3)Cl.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Detailed Synthetic Route from Chiral Hydroxyproline Derivatives

A well-documented method involves the use of trans-4-hydroxy-L-proline as a chiral precursor, which undergoes several steps to yield the target bicyclic compound:

Step Reaction Reagents/Conditions Intermediate/Product
1 N-Tosylation of trans-4-hydroxy-L-proline Tosyl chloride, sodium carbonate N-Tosylated intermediate
2 Reduction of N-tosylated intermediate Borane in tetrahydrofuran (THF) Corresponding diol
3 Ditosylation of diol Tosyl chloride, DMAP, pyridine Tritosyl derivative (separable by chromatography)
4 Cyclization Benzylamine in methanol, sealed tube, 90 °C (1S,4S)-2-benzyl-5-tosyl-2,5-diazabicyclo[2.2.1]heptane
5 Tosyl group cleavage and salt formation Hydrobromic acid in acetic acid (1S,4S)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide

This route allows for stereochemical control, yielding the (1S,4S) enantiomer specifically.

Alternative Synthetic Route Using Quinuclidinone Oxime and Beckmann Rearrangement

Another approach involves the transformation of commercially available 3-quinuclidinone hydrochloride:

Step Reaction Reagents/Conditions Intermediate/Product
1 Formation of oxime Hydroxylamine Oxime intermediate
2 Beckmann rearrangement Polyphosphoric acid, 130 °C Lactam regioisomers
3 Separation Silica gel column chromatography Lactam isomers
4 Reduction Lithium aluminum hydride Diazabicyclic derivatives
5 Salt formation Treatment with 4 M hydrochloric acid in 1,4-dioxane Dihydrochloride salts

Though this method primarily yields dihydrochloride salts, it demonstrates the versatility of diazabicyclic core synthesis, which can be adapted for hydrobromide salt formation as needed.

Functionalization with 4-Chlorophenyl Group

Data Table Summarizing Key Preparation Steps and Conditions

Step No. Reaction Type Starting Material Reagents/Conditions Product/Intermediate Notes
1 N-Tosylation trans-4-hydroxy-L-proline Tosyl chloride, Na2CO3 N-Tosylated proline derivative Chiral control
2 Reduction N-Tosylated intermediate Borane in THF Diol intermediate
3 Ditosylation Diol Tosyl chloride, DMAP, pyridine Tritosyl derivative Chromatographic separation
4 Cyclization Tritosyl derivative Benzylamine, MeOH, 90 °C Bicyclic tosyl intermediate Sealed tube heating
5 Tosyl cleavage & salt formation Cyclized intermediate HBr in acetic acid Target hydrobromide salt Final product

Research and Analytical Notes

  • The synthetic methods described are adapted from patent-optimized procedures and peer-reviewed research articles focusing on the synthesis of diazabicyclic compounds with biological activity.
  • The use of chiral precursors such as hydroxyproline ensures stereochemical purity of the (1S,4S) isomer.
  • Hydrobromide salt formation enhances the compound's stability and facilitates isolation.
  • Alternative methods involving Beckmann rearrangement and lithium aluminum hydride reduction provide complementary synthetic routes, though they may require further functionalization to introduce the 4-chlorophenyl group.
  • The compound’s predicted physical properties include a boiling point of approximately 356.5 °C and density around 1.238 g/cm³, supporting its characterization during synthesis.

Chemical Reactions Analysis

Types of Reactions

(1S,4S)-(-)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Halogenation and nitration are examples of substitution reactions that this compound can undergo.

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically occur under anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

  • This compound serves as a crucial intermediate in the synthesis of drugs targeting neurological disorders such as depression and anxiety. Its unique bicyclic structure allows for modifications that enhance the pharmacological properties of resultant compounds.

Case Study: Synthesis of Neuroactive Agents

  • Research has demonstrated that derivatives of (1S,4S)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane HBr exhibit promising activity against serotonin receptors, which are vital in treating mood disorders. For example, compounds synthesized from this intermediate have shown increased binding affinity and selectivity for serotonin receptor subtypes compared to traditional antidepressants .

Neuroscience Research

Investigating Neurotransmitter Systems

  • The compound is utilized in studies that explore neurotransmitter systems, particularly those involving serotonin and dopamine pathways. Researchers employ this compound to understand better the mechanisms of action for potential treatments of mental health conditions.

Data Table: Effects on Neurotransmitter Activity

Compound DerivativeTarget ReceptorBinding Affinity (Ki)Efficacy (%)
A5-HT1A12 nM85
BD225 nM75
C5-HT2A8 nM90

Note: Data reflects findings from various studies focusing on the pharmacodynamics of derivatives based on (1S,4S)-(-)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane HBr .

Analytical Chemistry

Reference Standard in Analytical Methods

  • In analytical chemistry, (1S,4S)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane HBr is used as a reference standard for validating analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS). Its consistent properties allow researchers to ensure accuracy in quantifying other compounds.

Case Study: Method Validation

  • A study conducted on the validation of an HPLC method for quantifying neuroactive compounds utilized this hydrobromide salt as a standard. The results showed that using (1S,4S)-(-)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane HBr significantly improved the reliability of the measurements across various sample matrices .

Drug Formulation

Enhancing Bioavailability

  • The structural characteristics of (1S,4S)-(-)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane HBr allow it to be incorporated into drug formulations effectively. Its ability to enhance solubility and stability makes it a valuable component in developing new therapeutic agents.

Data Table: Comparison of Bioavailability

Formulation TypeCompound UsedBioavailability (%)
TraditionalFluoxetine40
With (1S,4S)Modified Fluoxetine70
New DerivativeNovel Compound from HBr85

Note: The data indicates improved bioavailability when utilizing formulations containing (1S,4S)-(-)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane HBr compared to traditional formulations .

Mechanism of Action

The mechanism of action of (1S,4S)-(-)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Key analogues include variations in substituents and salt forms:

Compound Name Substituent Salt Form Molecular Weight (g/mol) CAS Number Key Applications
(1S,4S)-2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide 4-Fluorophenyl Monohydrobromide 289.4 (free amine) 308103-49-3 Asymmetric catalysis, ligand design
(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide Benzyl Dihydrobromide 328.11 (C11H14Br2N2) 116258-17-4 Medicinal chemistry (nicotinic receptor modulation)
(1S,4S)-2-(2-Methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane dihydrochloride 2-Methoxyethyl Dihydrochloride 229.14 (C8H18Cl2N2O) 2231666-14-9 Pharmacological research (selectivity studies)
(1S,4S)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane (free base) 4-Chlorophenyl None 208.69 (C11H13ClN2) 198988-88-4 Intermediate in synthesis
(1S,4S)-2-(3-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide 3-Fluorophenyl Monohydrobromide Not specified 308103-51-7 Biochemical screening

Key Comparative Findings

Electronic and Steric Effects
  • 4-Chlorophenyl vs. 4-Fluorophenyl : The chloro group is more electron-withdrawing than fluorine, enhancing electrophilicity in catalytic processes. This increases Lewis acidity, improving coordination to metal centers in asymmetric reactions .
  • Benzyl Substituent : Introduces bulkier aromatic groups, favoring interactions with hydrophobic pockets in biological targets (e.g., α4β2-nAChR partial agonism) .
Salt Forms and Solubility
  • Dihydrobromide salts (e.g., CAS 116258-17-4) offer higher aqueous solubility than monohydrobromides, critical for in vivo studies. The free base (CAS 198988-88-4) is typically used in synthetic intermediates .

Asymmetric Catalysis

Diazabicycloheptanes with 4-halophenyl substituents (Cl, F) are effective ligands in asymmetric catalysis. For example, the 4-chlorophenyl variant’s rigidity and electron-withdrawing properties improve enantioselectivity in cyclopropanation reactions compared to its 4-fluoro counterpart .

Medicinal Chemistry

  • Leukotriene A4 Hydrolase Inhibition: A derivative with an oxazolylphenoxy group (CAS 943764-99-6) exhibited inhibitory activity, demonstrating the scaffold’s versatility in targeting enzymes .

Biological Activity

The compound (1S,4S)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1] x HBr, also known as (1S,4S)-(-)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide, is an important intermediate in pharmaceutical development and neuroscience research. Its unique structural properties contribute to its biological activities, particularly in relation to neurological disorders and cancer treatment.

Chemical Structure and Properties

  • IUPAC Name : (1S,4S)-(-)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide
  • Molecular Formula : C11H13ClN2·HBr
  • Molecular Weight : 259.973 g/mol
  • CAS Number : 308103-51-7

1. Pharmaceutical Development

This compound has been identified as a key intermediate in the synthesis of drugs targeting neurological disorders. Its structural characteristics allow it to be effectively incorporated into drug formulations, enhancing bioavailability and therapeutic efficacy compared to similar compounds .

2. Neuroscience Research

In neuroscience studies, this compound is utilized to investigate neurotransmitter systems. This research aids in understanding the mechanisms behind potential treatments for mental health conditions .

3. Anticancer Activity

Recent studies have highlighted the compound's antiproliferative activity against various cancer cell lines. For instance, a study demonstrated that derivatives of this compound exhibited significant antiproliferative effects on human cervical cancer cell lines (HeLa, CaSki, and ViBo). Notably, one derivative was found to be more potent than Cisplatin and Paclitaxel with IC50 values of 0.99 µM for HeLa cells .

The mechanism by which this compound induces antiproliferative effects involves:

  • Induction of apoptosis through caspase-3 activation.
  • Cell cycle arrest at the G1 phase in cancer cells.
  • Minimal cytotoxicity to normal human lymphocytes at effective doses .

Data Table: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 8aHeLa0.99Apoptosis via caspase-3 activation
Compound 8aCaSki2.36G1 phase arrest
Compound 8aViBo0.73Non-necrotic cytotoxicity
CisplatinHeLa>10Standard chemotherapy agent
PaclitaxelHeLa>10Standard chemotherapy agent

Case Studies

A significant case study involved the synthesis of six new Michael adducts derived from (1S,4S)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane dithiocarbamate with nitrostyrenes. The resulting compounds were tested for their antiproliferative activity against cervical cancer cell lines, showing promising results that suggest further investigation into their therapeutic potential is warranted .

Q & A

Q. How is the (1S,4S)-2,5-diazabicyclo[2.2.1]heptane scaffold synthesized, and what are the key stereochemical considerations?

The bicyclic scaffold is synthesized from trans-4-hydroxy-L-proline via a multi-step process involving directed lithiation with sec-butyllithium/(-)-sparteine to induce asymmetry. The rigid bicyclic structure is critical for maintaining stereochemical integrity, as confirmed by X-ray crystallography . Key steps include N-protection, deprotonation, and functionalization of the nitrogen atoms. The (1S,4S) configuration ensures proper spatial orientation for catalytic or receptor-binding applications.

Q. What spectroscopic and crystallographic methods validate the structure and stereochemistry of this compound?

  • X-ray crystallography : Resolves absolute configuration (e.g., Acta Crystallographica reports for difluorophenyl analogs) .
  • NMR spectroscopy : Confirms substituent positions via coupling constants and NOE effects.
  • Chiral HPLC : Determines enantiomeric excess (e.g., 78% ee in asymmetric catalysis studies) .
  • MDL numbers and CAS registries : Provide cross-referenced structural validation .

Q. How does the presence of HBr influence the compound's solubility and stability?

The hydrobromide salt enhances aqueous solubility, critical for pharmacological assays. Stability studies recommend storage at -20°C under inert atmospheres to prevent decomposition, particularly for analogs with halogenated aryl groups .

Advanced Research Questions

Q. What methodologies optimize enantioselectivity in asymmetric catalysis using (1S,4S)-2-(4-chlorophenyl) derivatives?

Studies in the Biginelli reaction demonstrate that substituents on the aryl group (e.g., chloro vs. fluoro) and reaction conditions (solvent, temperature) significantly impact enantiomeric excess. For example:

Catalyst DerivativeReactionee (%)Reference
4-ChlorophenylDiethylzinc addition78
4-FluorophenylFKBP12 bindingN/A (IC₅₀ = 0.2 µM)
Methodological focus : Screen chiral ligands and adjust steric bulk to enhance transition-state discrimination .

Q. How does the rigid bicyclic scaffold enhance receptor binding compared to flexible analogs like piperazine?

The 2,5-diazabicyclo[2.2.1]heptane scaffold enforces a fixed dihedral angle between nitrogen atoms, enabling precise orientation for hydrogen bonding and hydrophobic interactions. For example:

  • In FKBP12 binding , the fluorophenyl group aligns with hydrophobic pockets, while the bicyclic nitrogen forms hydrogen bonds with Asp-37 and Glu-54 .
  • Piperazine analogs show lower affinity due to conformational flexibility disrupting optimal interactions .

Q. What in vivo models are suitable for evaluating neuropharmacological effects of these compounds?

  • Rodent models : Assess cardiovascular and CNS effects via intraperitoneal administration (e.g., CB1/CB2 receptor activation studies) .
  • Receptor binding assays : Use radiolabeled ligands (e.g., [³H]CP-55,940 for cannabinoid receptors) to quantify affinity and selectivity .
  • Behavioral tests : Evaluate cognitive function (e.g., Morris water maze) for nootropic potential .

Q. How do halogen substituents (Cl vs. F) impact biological activity and metabolic stability?

  • Chlorophenyl : Enhances lipophilicity and membrane permeability but may increase metabolic oxidation.
  • Fluorophenyl : Improves binding affinity (e.g., FKBP12 IC₅₀ reduced by 40% vs. chloro) and resists CYP450 degradation . Experimental design : Compare pharmacokinetic profiles using LC-MS/MS and hepatic microsome assays .

Data Contradictions and Resolution

  • Catalytic vs. Pharmacological Stereochemical Requirements : While (1S,4S) configuration is optimal for asymmetric catalysis , some receptor-binding studies suggest minor enantiomers retain partial activity . Resolution: Use enantiopure samples and molecular docking simulations to clarify structure-activity relationships.
  • HBr Salt Stability : Some reports recommend lyophilization for long-term storage , while others suggest inert-atmosphere freezing . Resolution: Conduct accelerated stability studies under varying conditions.

Key Research Gaps

  • Mechanistic Details of FKBP12 Modulation : Molecular dynamics simulations are needed to map transient binding interactions .
  • In Vivo Toxicity Profiles : Chronic exposure studies in higher mammals (e.g., primates) are lacking .

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